molecular formula C7H17Cl2N3O B6188694 3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride CAS No. 2648957-24-6

3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride

Cat. No.: B6188694
CAS No.: 2648957-24-6
M. Wt: 230.1
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Description

3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride is a synthetic organic compound with a unique azetidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N,N-dimethyl-3-aminopropylamine with a suitable carbonyl compound can lead to the formation of the azetidine ring. The reaction conditions often include the use of acid or base catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of catalysts or under specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    N,N-dimethyl-3-aminopropylamine: A precursor in the synthesis of the target compound.

    Azetidine-1-carboxamide: A simpler azetidine derivative with potential biological activity.

Uniqueness

3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride is unique due to its specific functional groups and the presence of the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2648957-24-6

Molecular Formula

C7H17Cl2N3O

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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